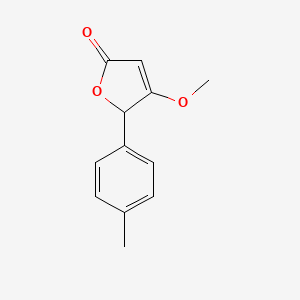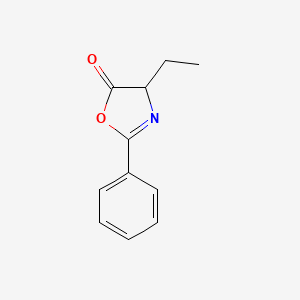
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3'-biisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its two isoxazole rings, each substituted with ethyl and methyl groups, making it a unique and interesting molecule for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl ketone with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydroisoxazole compounds.
科学研究应用
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways and physiological processes.
相似化合物的比较
Similar Compounds
4,5-Dimethylisoxazole: Similar in structure but lacks the ethyl groups.
5,5-Dimethyl-4,5-dihydroisoxazole: Similar but with different substituents.
4,5-Dihydro-1,3-oxazole: Contains an oxygen atom in place of the nitrogen in the isoxazole ring.
Uniqueness
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry, setting it apart from other similar compounds.
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
5,5-diethyl-4,4-dimethyl-3-(1,2-oxazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C12H18N2O2/c1-5-12(6-2)11(3,4)10(14-16-12)9-7-8-15-13-9/h7-8H,5-6H2,1-4H3 |
InChI 键 |
NYCUEQVTTOMTFS-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(C(=NO1)C2=NOC=C2)(C)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


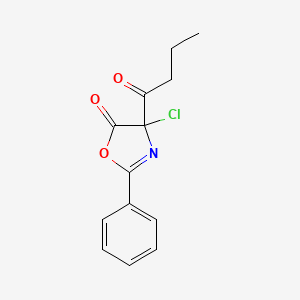
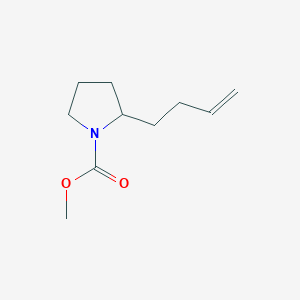
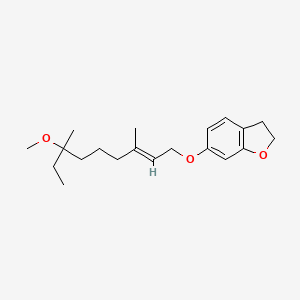
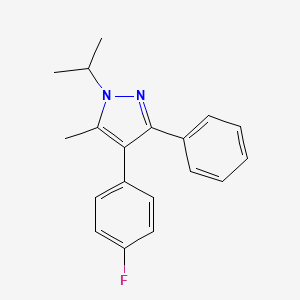
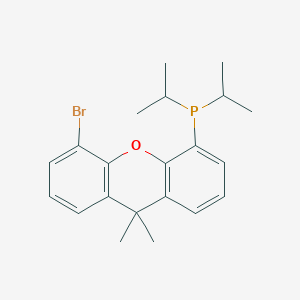
![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
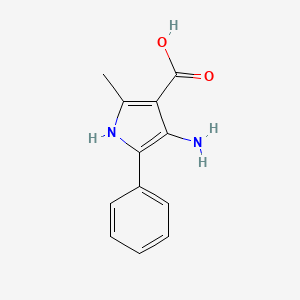
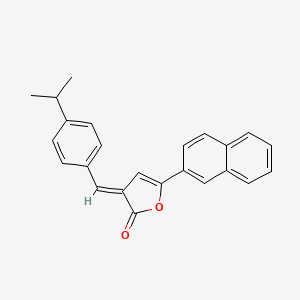
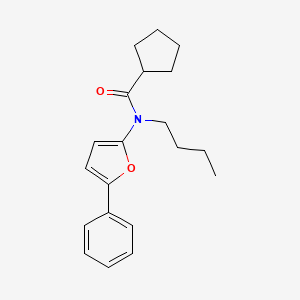

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
